molecular formula C4H8O2 B147095 3-Hydroxytetrahydrofuran CAS No. 453-20-3

3-Hydroxytetrahydrofuran

Cat. No.: B147095
CAS No.: 453-20-3
M. Wt: 88.11 g/mol
InChI Key: XDPCNPCKDGQBAN-UHFFFAOYSA-N
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Description

3-Hydroxytetrahydrofuran, also known as oxolan-3-ol, is a colorless liquid with a normal boiling point of 179°C and a density of 1.087 g/cm³ at 19°C . This compound is a useful pharmaceutical intermediate, particularly in the synthesis of retroviral drugs .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various derivatives.

    Reduction: It can be reduced to form different alcohols and other compounds.

    Substitution: This compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

3-Hydroxytetrahydrofuran (3-HTHF) is a chiral molecule with significant importance in the field of organic chemistry and pharmaceuticals . It is an intermediate to the AIDS drugs amprenavir and fosamprenavir . The primary targets of 3-HTHF are viral enzymes and replication processes .

Mode of Action

The chiral nature of 3-HTHF is essential for creating enantiomerically pure compounds, which are often more effective and have fewer side effects compared to their racemic counterparts . It interacts with its targets, particularly those targeting viral enzymes and replication processes, to inhibit the progression of the disease .

Biochemical Pathways

In the oxidation pathway, THF is inferred to be initially oxidized to 2-hydroxytetrahydrofuran, and 2-hydroxytetrahydrofuran is then oxidized to γ-butyrolactone before being transformed to 4-hydroxybutyrate . 2-hydroxytetrahydrofuran is a cyclic hemiacetal that can also autonomously form its tautomer 4-hydroxybutyraldehyde . These biochemical pathways are crucial in the action of 3-HTHF.

Pharmacokinetics

Its molecular weight of 8811 g/mol and its density of 1.103 g/mL at 25 °C (lit.) suggest that it may have good bioavailability

Result of Action

The result of 3-HTHF’s action is the inhibition of viral enzymes and replication processes, leading to the suppression of the progression of diseases like HIV . By interacting with these targets, 3-HTHF contributes to the effectiveness of drugs like amprenavir and fosamprenavir .

Action Environment

The action of 3-HTHF can be influenced by environmental factors. For instance, its density and boiling point can be affected by temperature . It’s also important to note that safety precautions must be taken when handling 3-HTHF, as it forms explosive mixtures with air on intense heating

Properties

IUPAC Name

oxolan-3-ol
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InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPCNPCKDGQBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20868947
Record name 3-Furanol, tetrahydro-
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Molecular Weight

88.11 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Tetrahydro-3-furanol
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CAS No.

453-20-3
Record name (±)-3-Hydroxytetrahydrofuran
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Record name 3-Furanol, tetrahydro-
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Record name 3-HYDROXYTETRAHYDROFURAN
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Record name 3-Furanol, tetrahydro-
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Record name 3-Furanol, tetrahydro-
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Record name Tetrahydrofuran-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common starting materials for synthesizing 3-hydroxytetrahydrofuran?

A1: Several starting materials can be utilized for the synthesis of this compound. These include: * L-malic acid: [, ] This route involves esterification, reduction, and cyclization steps. * (S)- or (R)-carnitine: [] This method utilizes reduction, salification, and cyclization reactions.* 4-halo-1,3-butanediol: [] This approach involves heating the starting material in an organic solvent to promote cyclization.* 1,2,4-butanetriol: [, ] This synthesis involves cyclodehydration in the presence of a strong acid cation exchange resin catalyst.

Q2: Can you describe the stereochemistry of this compound?

A2: this compound exists as two enantiomers: (R)-3-hydroxytetrahydrofuran and (S)-3-hydroxytetrahydrofuran. [, , , , ] Several synthetic methods allow for the specific preparation of either enantiomer.

Q3: What is the preferred ring conformation of this compound?

A3: Microwave spectroscopic studies suggest that this compound primarily adopts a C(4')-endo envelope ring conformation. This finding is supported by ab initio calculations at the MP2/6-31G(d,p) level of theory. []

Q4: Is there spectroscopic data available for this compound?

A4: Yes, characterization data includes:* 1H NMR: [, , , ] This technique provides information about the hydrogen atom environments within the molecule. * Infrared Spectroscopy (IR): [, ] IR spectroscopy reveals information about the presence of functional groups, particularly the hydroxyl group in this compound.

Q5: How does the presence of the hydroxyl group influence the properties of this compound compared to tetrahydrofuran?

A5: The hydroxyl group introduces hydrogen bonding capabilities to this compound. [, , ] This influences its physical properties like boiling point and solubility compared to tetrahydrofuran. Additionally, it introduces a reactive site for further chemical transformations.

Q6: How does this compound behave in high-temperature liquid water under high-pressure carbon dioxide?

A6: Research indicates that this compound can be produced from 1,2,4-butanetriol in high-temperature liquid water and the reaction is accelerated by dissolved carbon dioxide. []

Q7: Can this compound be selectively deoxygenated?

A7: Yes, studies show that tungsten oxide-palladium catalysts can selectively remove one hydroxyl group from cyclic vicinal diols like 1,4-anhydroerythritol, producing this compound with good yields. []

Q8: Have there been computational studies on this compound?

A8: Yes, several computational studies have been performed:* Conformation Analysis: [] Simulations using ring-puckering models and force-field methods have been used to investigate the conformational behavior of this compound.* Electron Scattering: [, ] Theoretical calculations, like the Schwinger multichannel method, have been employed to study electron scattering from this compound.* Ionization Potentials: [, , ] Ab initio calculations, including density functional theory (DFT), have been used to determine the ionization potentials of this compound and its interactions with other molecules.

Q9: What are some applications of this compound in organic synthesis?

A9: * Chiral Building Block: (S)-(+)-3-hydroxytetrahydrofuran serves as a valuable chiral building block in asymmetric synthesis, as exemplified by its use in the preparation of (S)-(+)-atrolactic acid. []* Polymer Chemistry: Methacrylate esters of this compound have been synthesized and investigated for potential biomedical applications. []

Q10: Has this compound been used in studies of biological systems?

A10: Yes, this compound has been utilized in:* DNA Alkylation Studies: It has been employed as a model compound to understand the electronic influences on DNA alkylation by carcinogenic agents. [, ]* Ricin A-chain Inhibitor Design: Derivatives of this compound have been incorporated into RNA molecules designed to mimic the transition state of ricin A-chain-catalyzed depurination, leading to the development of potent inhibitors. []

Q11: What is known about the electron-stimulated desorption of H- from this compound?

A11: Studies have investigated the electron-stimulated desorption (ESD) of H- from thin films of this compound, revealing information about the molecule's behavior under electron bombardment and potential implications for radiation chemistry. []

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